8-Bromo-5-méthoxyquinolin-4-ol

Vue d'ensemble

Description

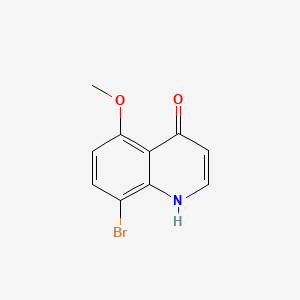

8-Bromo-5-methoxyquinolin-4-ol: is a chemical compound with the molecular formula C10H8BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

Chemistry: 8-Bromo-5-methoxyquinolin-4-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential therapeutic applications due to its structural similarity to other biologically active quinoline derivatives. It is being explored for its antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, 8-Bromo-5-methoxyquinolin-4-ol is used in the development of dyes, pigments, and other specialty chemicals. Its bromine and methoxy functional groups provide unique properties that are valuable in material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxyquinolin-4-ol typically involves the bromination of 5-methoxyquinolin-4-ol. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 8-Bromo-5-methoxyquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 8-Bromo-5-methoxyquinolin-4-ol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of 8-bromo-5-methoxyquinoline. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The bromine atom in 8-Bromo-5-methoxyquinolin-4-ol can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 8-Bromo-5-methoxyquinoline.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 8-Bromo-5-methoxyquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

5-Methoxyquinolin-4-ol: Lacks the bromine atom, which can significantly alter its chemical reactivity and biological activity.

8-Bromoquinolin-4-ol: Lacks the methoxy group, which affects its solubility and interaction with biological targets.

5,8-Dibromoquinolin-4-ol: Contains an additional bromine atom, which can enhance its reactivity but may also increase toxicity.

Uniqueness: 8-Bromo-5-methoxyquinolin-4-ol is unique due to the presence of both bromine and methoxy functional groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The bromine atom enhances its electrophilic properties, while the methoxy group increases its solubility and potential for hydrogen bonding.

Activité Biologique

8-Bromo-5-methoxyquinolin-4-ol is a quinoline derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

8-Bromo-5-methoxyquinolin-4-ol has the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol. The compound features a bromine atom at the 8-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position of the quinoline ring. This unique structure contributes to its varied chemical properties and biological activities.

The biological activity of 8-Bromo-5-methoxyquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate access. This interaction can modulate various biochemical pathways.

- Protein Binding : It can bind to proteins involved in gene regulation, impacting cellular functions and signaling pathways.

- Electrophilic Properties : The presence of the bromine atom enhances its electrophilic characteristics, facilitating interactions with nucleophilic sites in biological macromolecules.

Biological Activities

Research indicates that 8-Bromo-5-methoxyquinolin-4-ol exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound can inhibit various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Inhibition zones were comparable to standard antibiotics, indicating potential as an antibacterial agent .

- Anticancer Properties : The compound has been identified as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a target in cancer therapy. Its structural similarities to other quinoline derivatives suggest it may possess anticancer properties.

- Antiviral Activity : Preliminary investigations suggest that derivatives of 8-hydroxyquinoline, including this compound, may exhibit antiviral effects, particularly against RNA viruses .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Anticancer | Inhibits EZH2 activity; potential anticancer agent | |

| Antiviral | Potential activity against RNA viruses |

Case Study: Antibacterial Efficacy

A study assessed the antibacterial efficacy of 8-Bromo-5-methoxyquinolin-4-ol against several pathogenic bacteria. The compound showed inhibition zones ranging from 20 mm to 25 mm against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating significant antibacterial potential compared to standard treatments .

Case Study: Anticancer Activity

In vitro studies demonstrated that 8-Bromo-5-methoxyquinolin-4-ol effectively inhibited cell proliferation in various cancer cell lines, including HeLa cells. The compound exhibited low toxicity in non-cancerous cell lines at tested concentrations (0–200 µM), suggesting a favorable therapeutic index for further development as an anticancer agent .

Propriétés

IUPAC Name |

8-bromo-5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYLXPGUZHOYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677797 | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643069-40-3, 161405-28-3 | |

| Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.